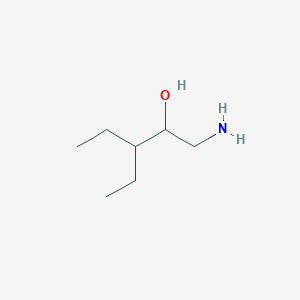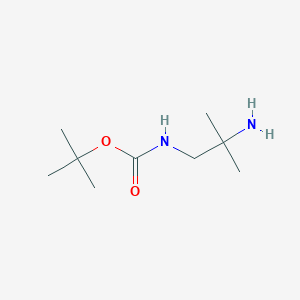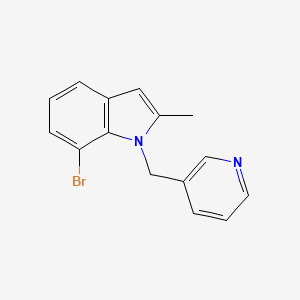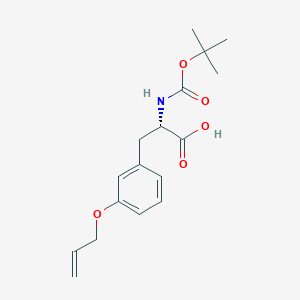
Ácido 5-bromo-3-fluoropiridina-2-carboxílico
Descripción general
Descripción
5-Bromo-3-fluoropyridine-2-carboxylic acid (5-BrFPCA) is an important organic compound used in a variety of scientific and industrial applications. 5-BrFPCA has been used for the synthesis of various heterocyclic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. In addition, 5-BrFPCA has been studied for its potential biological properties, including its ability to act as an antioxidant, an anti-inflammatory, and an antimicrobial agent.
Aplicaciones Científicas De Investigación
Síntesis de materiales fotoluminiscentes
El ácido 5-bromo-3-fluoropiridina-2-carboxílico se utiliza en la síntesis de derivados de piridina-triazol. Se sabe que estos derivados se coordinan con el renio (Re) para crear materiales fotoluminiscentes . El proceso suele implicar la síntesis inicial de piridina-hidrazida, seguida de la formación de piridina-oxadiazol utilizando ortoformiato de trietilo.
Intermediarios de síntesis orgánica
Como intermedio en la síntesis orgánica, este compuesto es valioso para construir estructuras moleculares complejas. Es particularmente útil en la síntesis de compuestos heterocíclicos, que son frecuentes en muchos productos farmacéuticos y agroquímicos .
Bloques de construcción fluorados
La presencia de átomos de bromo y flúor hace que el ácido 5-bromo-3-fluoropiridina-2-carboxílico sea un bloque de construcción versátil para introducir flúor en moléculas orgánicas. La fluoración puede alterar significativamente las propiedades físicas, químicas y biológicas de los compuestos finales .
Heterociclos halogenados
Este compuesto también se utiliza en la creación de heterociclos halogenados. Estas estructuras son importantes debido a su amplia gama de aplicaciones en química medicinal, incluido su uso como agentes antimicrobianos, antivirales y anticancerígenos .
Síntesis química y cromatografía
El compuesto sirve como material estándar o de referencia en el análisis cromatográfico, ayudando en la identificación y cuantificación de sustancias desconocidas. También se utiliza en el desarrollo de nuevos métodos cromatográficos .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
5-Bromo-3-fluoropyridine-2-carboxylic acid can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments . It’s also utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The Re-pyridine-triazole complexes exhibit a photoluminescence quantum yield of up to 55% .
Mecanismo De Acción
Target of Action
It is known that this compound can be used in the synthesis of allosteric adenosine a2a receptors , which play a crucial role in neurological processes, including sleep regulation .
Mode of Action
It is known to be a key intermediate in the synthesis of various organometallic complexes used in catalysts and photoluminescent dyes .
Biochemical Pathways
It is known to be involved in the synthesis of pyridine-triazole derivatives that coordinate to rhenium (re) for photoluminescent materials .
Result of Action
It is known to be used in the synthesis of allosteric adenosine a2a receptors for insomnia treatments . Additionally, it is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . These complexes exhibit a photoluminescence quantum yield of up to 55% .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It is involved in the synthesis of organometallic complexes used in catalysts and photoluminescent dyes. The compound interacts with enzymes such as adenosine A2A receptors, which are crucial for treating insomnia. These interactions are typically characterized by the binding of the compound to the active sites of the enzymes, leading to modulation of their activity .
Cellular Effects
The effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the photoluminescence properties of cells by interacting with specific cellular components, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluoropyridine-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes such as adenosine A2A receptors results in changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Bromo-3-fluoropyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-fluoropyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-3-fluoropyridine-2-carboxylic acid is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUXOAJAYWMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610572 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669066-91-5 | |
| Record name | 5-Bromo-3-fluoropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

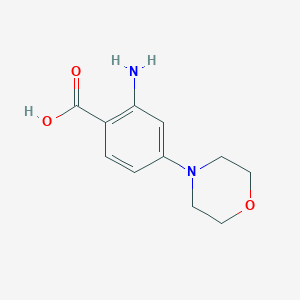
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
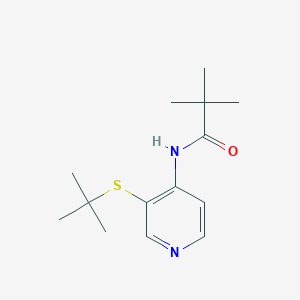
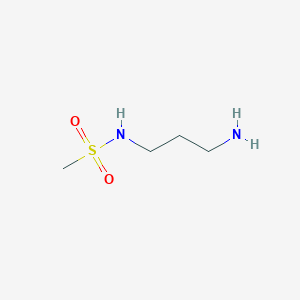
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
